3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-5-7-14(8-6-13)17-12-22-19(23-17)25-10-9-21-18(24)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMNFLWSDNXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the imidazole ring and the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromine atom, an imidazole ring, and a thioether linkage. The synthesis typically involves multi-step reactions including:
- Formation of the Imidazole Ring : Utilizing p-tolyl derivatives and sulfur-containing reagents.
- Bromination : Introducing the bromine atom at the 3-position of the aromatic ring.
- Thioether Formation : Connecting the thioether moiety through a nucleophilic substitution reaction.
These synthetic routes are crucial for achieving the desired pharmacological properties.
Antiviral Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit promising antiviral activities. For instance, N-Heterocycles, which include imidazole derivatives, have been shown to inhibit viral replication by targeting specific viral enzymes such as RNA polymerases . The compound may share these properties, potentially offering a new avenue for treating viral infections.
Anticancer Activity
Thiadiazole derivatives, closely related to the structure of 3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, have demonstrated significant anticancer effects across various cancer models. For example:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting critical survival signals .
- Efficacy in Cancer Models : Studies have shown that thiadiazole derivatives can decrease cell viability in human leukemia and melanoma cell lines, suggesting that this compound might exhibit similar effects .
Case Study 1: Antiviral Activity
In a recent investigation into antiviral agents, compounds structurally similar to this compound were tested against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit HCV NS5B RNA polymerase activity by over 95% in vitro, with IC50 values indicating potent activity .
Case Study 2: Cancer Cell Line Studies
A comprehensive review highlighted the effectiveness of thiadiazole derivatives in reducing tumor growth in xenograft models. For instance, one study reported a significant decrease in tumor size when treated with related compounds, showcasing their potential as therapeutic agents against various cancers .
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Antiviral Activity (IC50) | TBD (To Be Determined through further studies) | < 0.35 μM |
| Anticancer Efficacy | TBD | Significant across multiple cancer types |
| Mechanism of Action | Potentially targets viral enzymes and apoptotic pathways | Similar mechanisms observed |
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Spectroscopic Data
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
The compound 3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.
The synthesis of this compound typically involves the reaction of p-tolylamine with appropriate thioether precursors, followed by bromination and acylation steps. The compound's structure can be represented as follows:
This compound features a bromine atom, a benzamide moiety, and an imidazole ring which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against HepG-2 and P815 cancer cell lines, indicating strong potential as antitumor agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG-2 | 3.25 |
| This compound | P815 | 17.82 |
The mechanism of action for compounds like this compound is believed to involve the inhibition of specific enzymes or receptors implicated in cancer cell proliferation. The imidazole ring may interact with cellular targets, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Imidazole Ring : The imidazole moiety is essential for biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.
- Thioether Linkage : The thioether group can enhance the compound's metabolic stability and influence its pharmacokinetic properties.
Study on Benzimidazole Derivatives
A study investigating benzimidazole derivatives found that modifications at the para-position significantly increased their potency against various pathogens . This suggests that similar strategies could be applied to optimize the efficacy of this compound.
In Vivo Studies
In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary animal studies have indicated promising results in reducing tumor growth when administered at specific dosages, although further research is necessary to confirm these findings .
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide?
Methodological Answer: The synthesis typically involves coupling a brominated benzamide precursor with a thioethyl-imidazole intermediate. Microwave-assisted methods (e.g., as described for analogous quinoxaline derivatives) can enhance reaction efficiency, reducing reaction times from hours to minutes while improving yields . Key steps include:
- Amide bond formation : Reacting 3-bromobenzoyl chloride with a thioethylamine intermediate.
- Thioether linkage : Using potassium carbonate as a base to facilitate nucleophilic substitution between a thiol-containing imidazole and a bromoethyl intermediate.
Purification often employs column chromatography, followed by recrystallization for structural validation .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Characterization relies on:
- Spectroscopic techniques :
- X-ray crystallography : To resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) .
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Advanced Questions
Q. What strategies optimize yield in multi-step synthesis of this compound?
Methodological Answer: Yield optimization involves:
- Microwave irradiation : Reduces side reactions and improves regioselectivity in imidazole-thioether formation (e.g., 20–30% yield increase compared to conventional heating) .
- Catalyst selection : Transition metals (e.g., nickel in ligand complexes) enhance coupling efficiency in analogous benzamide derivatives .
- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Purification : Gradient elution in HPLC minimizes co-elution of byproducts .
Q. How can structure-activity relationships (SARs) be analyzed for this compound?
Methodological Answer: SAR studies require:
- Functional group modifications : Synthesizing analogs with varied substituents (e.g., replacing bromo with chloro or altering the p-tolyl group) to assess biological activity shifts .
- Molecular docking : Predict binding affinities to targets like PFOR enzyme (in anaerobic organisms) or Hedgehog pathway proteins (e.g., Smoothened receptors) by aligning the compound’s thiazole and imidazole motifs with active site residues .
- Crystallographic data : Compare hydrogen-bonding networks (e.g., N–H⋯N interactions) in ligand-target complexes to identify critical binding motifs .
Q. What are the proposed biological targets and mechanisms of action?
Methodological Answer: Potential targets include:
- PFOR enzyme : The amide and thioether groups may disrupt pyruvate:ferredoxin oxidoreductase (PFOR) activity, critical in anaerobic metabolism, via competitive inhibition .
- Smoothened (SMO) receptors : Structural analogs (e.g., AZD8542) inhibit Hedgehog signaling by binding to SMO’s transmembrane domain, suggesting similar mechanisms for this compound .
- Antimicrobial targets : Thiazole-imidazole hybrids exhibit activity against drug-resistant pathogens by disrupting cell membrane integrity .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed cell viability assays vs. kinetic enzymatic assays) to minimize discrepancies .
- Compound stability : Assess degradation under experimental conditions (e.g., pH, temperature) via stability-indicating HPLC .
- Structural analogs : Compare activity of derivatives (e.g., bromo vs. nitro substituents) to isolate functional group contributions .
Q. What computational approaches are employed to study this compound’s interactions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model ligand-receptor binding kinetics (e.g., RMSD plots to assess complex stability over 100-ns trajectories) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the imidazole ring) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
